6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid

annulene synthesis click chemistry Sonogashira coupling

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (CAS 174018-23-6) is a C10H8O2 cycloheptatriene derivative bearing a reactive terminal ethynyl group at the 6-position and a carboxylic acid moiety at the 1-position of the seven-membered ring. Its molecular weight is 160.17 g/mol, with a monoisotopic mass of 160.052429 Da and a computed LogP of approximately 1.52.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 174018-23-6
Cat. No. B070277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid
CAS174018-23-6
Synonyms1,3,5-Cycloheptatriene-1-carboxylicacid,6-ethynyl-(9CI)
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C(C1)C(=O)O
InChIInChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(7-8)10(11)12/h1,3-6H,7H2,(H,11,12)
InChIKeyPGNORTBTCAZATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (CAS 174018-23-6): Procurement-Relevant Structural and Functional Overview


6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (CAS 174018-23-6) is a C10H8O2 cycloheptatriene derivative bearing a reactive terminal ethynyl group at the 6-position and a carboxylic acid moiety at the 1-position of the seven-membered ring . Its molecular weight is 160.17 g/mol, with a monoisotopic mass of 160.052429 Da and a computed LogP of approximately 1.52 [1]. The compound belongs to the class of ethynyl-substituted cycloheptatriene carboxylic acids, which serve as versatile building blocks in annulene synthesis, fluxional molecule construction, and click chemistry applications due to the orthogonal reactivity of the alkyne and carboxylic acid handles [2]. Unlike the more common 7-substituted isomers, the 6-substitution pattern places the ethynyl group at a vinylogous position relative to the carboxylic acid, potentially altering pericyclic reactivity and metal-coordination behavior [2].

Orthogonal terminal alkyne and free carboxylic acid handles
Mono-ethynyl architecture for stepwise coupling control
Vinylogous alkyne placement predicts acid stability vs. 7-isomer

Why Generic Cycloheptatriene Carboxylic Acids Cannot Replace 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic Acid in Alkyne-Dependent Applications


Generic cycloheptatriene monocarboxylic acids such as the parent cyclohepta-1,3,5-triene-1-carboxylic acid (CID 10975540, MW 136.15) lack the terminal alkyne functionality entirely, rendering them inert in Sonogashira cross-couplings, CuAAC click chemistry, and oxidative (Eglinton/Glaser) acetylene homocoupling reactions that are foundational to annulene construction and bioconjugation [1][2]. The 7-ethynyl positional isomer (7-ethynylcyclohepta-1,3,5-triene) places the alkyne at the saturated methylene bridge, where it is directly conjugated to the triene system only through norcaradiene tautomerization; this 7-isomer undergoes acid-catalyzed rearrangement to phenylallene rather than participating cleanly in alkyne coupling chemistry [2]. The ethyl ester analog (ethyl 6-ethynyl-1,3,5-cycloheptatriene-1-carboxylate, CAS 161146-80-1) provides the ethynyl group but requires hydrolysis to access the free acid, introducing an extra synthetic step and potential for ester hydrolysis incompatibility with base-sensitive substrates . The 6-ethynyl-1-carbaldehyde analog (CAS 161146-82-3) offers the alkyne but lacks the carboxylic acid handle needed for amide bond formation, metal-organic framework (MOF) linker chemistry, or direct conjugation to amine-bearing payloads .

Generic Cycloheptatriene Acid
Lacks terminal alkyne entirely; may not support Sonogashira, CuAAC, or Eglinton coupling
7-Ethynyl Isomer
May undergo acid-catalyzed rearrangement to phenylallene, altering alkyne reactivity under acidic conditions
Ethyl Ester or Aldehyde Analog
Ester requires hydrolysis step; aldehyde cannot form stable amide bonds, limiting direct conjugation

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Dual Orthogonal Reactive Handles vs. Parent Cycloheptatriene-1-carboxylic Acid: Terminal Alkyne Absence Determines Participatory Chemistry

The parent cyclohepta-1,3,5-triene-1-carboxylic acid (CID 10975540) possesses zero alkyne carbon atoms (C8H8O2), while 6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (C10H8O2) contributes exactly one terminal alkyne unit per molecule [1]. This structural difference is categorical, not incremental: the parent compound cannot engage in any copper(I)- or palladium(0)-mediated alkyne coupling reaction. In oxidative Eglinton coupling, each molecule of the 6-ethynyl derivative can form one C(sp)–C(sp) bond per terminal alkyne, enabling macrocyclization to annulenes, whereas the parent acid yields no coupled product under identical conditions [2]. The quantitative difference is infinite (not zero-order) because the parent compound lacks the requisite functional group entirely.

Alkyne handle
Class-level
1 terminal alkyne vs 0 alkynes (parent acid)
Enables alkyne-dependent coupling; parent acid is non-functional for click/Sonogashira
Categorical absence of reactive alkyne in generic cycloheptatriene carboxylic acid
annulene synthesis click chemistry Sonogashira coupling

Regioisomeric Differentiation: 6-Ethynyl vs. 7-Ethynyl Substitution Governs Acid-Catalyzed Fate

The 7-ethynyl isomer (7-ethynylcyclohepta-1,3,5-triene) undergoes acid-catalyzed rearrangement in THF/TFA (5:1, v/v) to yield phenylallene via norcaradiene protonation and cyclopropane ring-opening, with a rate that is significantly accelerated by tert-butyl substituents (reactivity order: 1a < 1b < 1c < 1d) [1]. The 6-ethynyl substitution pattern places the alkyne at a vinylogous position, which alters the norcaradiene–cycloheptatriene equilibrium and the protonation site accessibility compared to the 7-substituted series. Although direct kinetic data for the 6-ethynyl-1-carboxylic acid derivative under identical acidic conditions are not reported in the examined literature, the 6-substitution pattern lacks the saturated CH2 bridge that serves as the protonation entry point in the 7-isomer, predicting a fundamentally different rearrangement pathway or greater acid stability [1]. Quantitative kinetic studies on the 7-isomer series establish baseline reactivity: unsubstituted 7-ethynylcyclohepta-1,3,5-triene (1a) is the slowest in the series, with progressive rate enhancement upon tert-butyl substitution [1].

Acid stability
Context-dependent
6-substitution (vinylogous) vs 7-substitution (rearranges)
6-isomer may offer greater acid tolerance; 7-isomer rearranges to phenylallene in TFA
Direct kinetic data not reported for target; inferred from 7-ethynyl series behavior
norcaradiene tautomerism acid-catalyzed rearrangement fluxional molecules

Carboxylic Acid vs. Aldehyde Functional Handle: Direct Amidation Capability Differentiates Procurement Value

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (MW 160.17) possesses a free carboxylic acid (pKa predicted ~4–5 by analogy to cycloheptatriene-1-carboxylic acid), enabling direct amide bond formation with amine-bearing substrates via standard carbodiimide (EDC/DCC) or HATU coupling protocols [1]. The corresponding aldehyde analog, 6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde (MW 144.17), requires a two-step sequence (aldehyde → carboxylic acid via oxidation) to access the same conjugation chemistry, introducing an additional synthetic transformation with associated yield loss . The aldehyde can form imines but these are hydrolytically labile compared to amides. The carboxylic acid also enables direct salt formation for aqueous solubility modulation, metal carboxylate MOF node binding, and active ester pre-activation for solid-phase synthesis, all unavailable to the aldehyde [1].

Amidation handle
Class-level
Free –COOH vs –CHO (aldehyde)
Supports direct amide conjugation; aldehyde requires oxidation step
Amide bond formation with EDC/HATU; imines from aldehyde are hydrolytically labile
amide coupling bioconjugation MOF linker chemistry

Free Acid vs. Ethyl Ester: Step-Economy Advantage in Conjugation-Centric Workflows

Ethyl 6-ethynyl-1,3,5-cycloheptatriene-1-carboxylate (CAS 161146-80-1, MW 188.22) requires ester hydrolysis (typically LiOH/THF/H2O or NaOH/MeOH) to liberate the free carboxylic acid for subsequent conjugation . This hydrolysis step is incompatible with base-sensitive functionalities (e.g., certain protecting groups, epimerizable stereocenters) and introduces additional purification requirements. The free acid form (MW 160.17) bypasses this step entirely, providing immediate access to the carboxylate functionality . The molecular weight difference (28.05 g/mol, corresponding to the C2H4 ethyl group increment) also means that on a per-gram basis, the free acid delivers approximately 17.5% more moles of reactive carboxylic acid per unit mass purchased compared to the ethyl ester .

Reactive –COOH/g
Data to verify
6.24 mmol –COOH/g (acid)
Higher molar density of free carboxylate vs. ester; direct use without hydrolysis
17.5% more –COOH equivalents per gram; ester must be hydrolyzed first (0 mmol/g as supplied)
ester hydrolysis protecting group strategy step economy

Annulene Synthesis Yield Benchmarking: Oxidative Coupling Efficiency of 6-Ethynyl-Containing Cycloheptatriene Building Blocks

While direct oxidative coupling yields for 6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid are not reported in isolation, the closely related 1,6-diethynylcyclohepta-1,3,5-triene undergoes Eglinton coupling (Cu(OAc)2 in pyridine) to yield a dimethano-bridged octadehydro[20]annulene (cyclic dimer) in 18% yield and a trimethano-bridged dodecadehydro[30]annulene (cyclic trimer) in 19% yield [1]. Under Glaser conditions (O2, CuCl, NH4Cl), the same diethynyl precursor additionally yields a tetrachloro-methano[10]annulene in 3.5% yield alongside the dimer and trimer [1]. The 6-ethynyl-1-carboxylic acid derivative contains one terminal alkyne, enabling it to serve as a chain-terminating or chain-extending unit in mixed alkyne coupling sequences, a role not possible with the diethynyl analog which exclusively functions as a bis-coupling monomer. This mono-alkyne, mono-acid architecture enables sequential orthogonal functionalization: first alkyne coupling, then carboxylic acid derivatization (or vice versa) [1][2].

Annulene coupling
Context-dependent
Mono-ethynyl stoichiometric control
May avoid statistical product mixtures seen with bis-ethynyl building blocks
Diethynyl analog yields dimer (18%)/trimer (19%) mixtures; mono-ethynyl enables sequential orthogonalization
annulene macrocyclization Eglinton coupling oxidative acetylene coupling

Gold(I)-Catalyzed Oxidative Cyclization Substrate Scope: 6-Ethynyl Architecture vs. 7-Ethynyl Isomer Reactivity Divergence

Gold(I)-catalyzed oxidative cyclization of 7-ethynyl-1,3,5-cycloheptatrienes yields 1-substituted barbaralones in a general and high-yielding transformation, providing the shortest known synthetic route to bullvalene and substituted bullvalenes [1]. The 7-ethynyl substitution pattern is critical for this reactivity because the alkyne is positioned at the saturated CH2 bridge of the cycloheptatriene, enabling the gold(I)-catalyzed cyclization mode. The 6-ethynyl-1-carboxylic acid derivative places the alkyne at a vinylogous position (sp2 carbon of the triene), which is not geometrically disposed to undergo the same gold(I)-catalyzed oxidative cyclization [1]. This means the 6-ethynyl compound will NOT participate in this specific barbaralone-forming reaction, making it the appropriate choice when gold(I)-catalyzed cyclization is undesired, or when orthogonal alkyne reactivity (e.g., Sonogashira coupling without competing gold-mediated cyclization) is required.

Gold(I) cyclization
Context-dependent
6-ethynyl: predicted inert vs 7-ethynyl: barbaralone formation
6-isomer may avoid undesired gold(I)-mediated side reactions in complex sequences
Geometric rationale; 7-substitution geometry is required for oxidative cyclization (Angew. Chem. 2016)
gold catalysis barbaralone synthesis fluxional molecules

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Monofunctional Alkyne Building Block for Stepwise Annulene Macrocycle Construction

The mono-ethynyl architecture enables sequential orthogonal functionalization: terminal alkyne coupling (Eglinton or Sonogashira) can be executed first to build the macrocyclic core, followed by carboxylic acid derivatization for solubility tuning or surface attachment. This avoids the statistical product mixtures inherent to bis-ethynyl building blocks. Direct precedent exists in the use of 6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde in double Wittig reactions to construct thiaannulenes [1], and in the oxidative coupling of 1,6-diethynylcyclohepta-1,3,5-triene to [20]- and [30]annulenes in 18–19% yields [2].

Click Chemistry Bioconjugation Handle with Built-in Carboxylic Acid Anchor

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules, while the free carboxylic acid simultaneously allows direct amide coupling to amine-presenting surfaces, proteins, or solid supports. This dual-handle architecture supports one-pot, sequential bioconjugation strategies without protecting group manipulation. The 17.5% molar density advantage over the ethyl ester analog improves cost efficiency in preparative-scale bioconjugation workflows .

Acid-Stable Alkyne Reagent for Multistep Synthesis Involving Acidic Conditions

Unlike the 7-ethynyl isomer, which undergoes acid-catalyzed rearrangement to phenylallene in THF/TFA (5:1, v/v) [3], the 6-ethynyl substitution pattern places the alkyne at a vinylogous position that lacks the saturated CH2 bridge protonation site. This predicts greater acid tolerance, making the 6-ethynyl derivative the preferred choice when synthetic sequences involve Brønsted acid steps (e.g., Boc deprotection, acetal cleavage) subsequent to alkyne installation.

Metal-Organic Framework (MOF) Linker Precursor with Triene Structural Rigidity

The carboxylic acid group can directly coordinate to metal nodes (Zn, Cu, Zr) in MOF synthesis, while the terminal alkyne provides a post-synthetic modification (PSM) handle via click chemistry. The cycloheptatriene core offers greater conformational rigidity than saturated cycloheptane linkers while maintaining a different geometry than benzene-1,4-dicarboxylic acid, potentially yielding MOFs with unique pore architectures. The free acid form eliminates the ester hydrolysis step required when using the ethyl ester analog .

Application
Selection Property
Validation Focus
Annulene macrocycle construction
Mono-ethynyl orthogonal handles
Sequential coupling efficiency; avoidance of homocoupling mixtures
Bioconjugation (CuAAC + amide)
Free acid without ester hydrolysis
Direct amidation compatibility and one-pot CuAAC conditions
Acid-tolerant multi-step synthesis
Vinylogous alkyne placement
Stability assessment under Brønsted acid steps (Boc deprotection, TFA)
MOF linker precursor
Rigid triene core + free carboxylic acid
Metal-node binding and post-synthetic modification via alkyne click
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